![molecular formula C7H6BrN3O B2543612 4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one CAS No. 1446236-51-6](/img/structure/B2543612.png)
4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one
Overview
Description
“4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1369326-01-1 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one”, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H6BrN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) . The InChI key is IHPLRMNZEAPFQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Biomedical Applications
The compound belongs to the group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . The interest in these structures is due to their close similarity with the purine bases adenine and guanine .
Starting Material in the Synthesis of 1,4’-bipyrazoles
4-Bromopyrazole, a related compound, may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Safety and Hazards
Future Directions
The future directions for the research and development of “4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one” and its derivatives could involve further exploration of their inhibitory activities against various targets, such as TRKA , and their potential applications in the treatment of diseases associated with these targets.
properties
IUPAC Name |
4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-3-5(8)4-2-9-10-6(4)7(11)12/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQLTGMTXNYECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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